5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide
Beschreibung
Molecular Formula and Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₆H₁₇ClFN₃O₃ | |
| Molecular weight | 473.88 g/mol | |
| CAS Registry Number | 231278-84-5 | |
| Key functional groups | Quinazoline, aryl ether, amide |
The quinazoline core’s planar structure facilitates interactions with kinase ATP-binding pockets, while the 3-fluorobenzyloxy group enhances lipophilicity and target affinity. The N-methoxy-N-methyl carboxamide (Weinreb amide) serves dual roles: it stabilizes the amide bond against enzymatic degradation and enables synthetic versatility for further derivatization.
Historical Context of Quinazoline-Based Kinase Inhibitors
Quinazoline derivatives have dominated kinase inhibitor development since the early 2000s, driven by their ability to competitively inhibit ATP-binding domains. Key milestones include:
Evolution of Quinazoline Therapeutics
| Year | Compound | Target Kinase | Clinical Impact |
|---|---|---|---|
| 2003 | Gefitinib | EGFR | First FDA-approved EGFR-TKI for NSCLC |
| 2007 | Lapatinib | EGFR/HER2 | Dual kinase inhibitor for breast cancer |
| 2013 | Afatinib | EGFR (irreversible) | Second-generation NSCLC therapy |
The structural motif of 6-substituted quinazolines—seen in the subject compound—originated from lapatinib’s optimization, where a 6-furan group improved solubility and metabolic stability compared to earlier analogs. Lapatinib intermediates, such as 5-formylfuran-2-boronic acid (CAS 27329-70-0), directly informed the design of the furan carboxamide moiety in this compound.
Rationale for Functional Group Modifications
3-Fluorobenzyloxy Substituent
Chlorine at the 3-Position of the Aniline Ring
- Hydrogen bond mimicry : The chloro group’s electronegativity stabilizes interactions with kinase backbone carbonyls, as demonstrated in erlotinib’s crystal structures.
- Metabolic stability : Chlorination reduces oxidative deamination of the aniline group, a common metabolic pathway in early quinazoline analogs.
N-Methoxy-N-Methyl Carboxamide
Furan-2-Carboxamide vs. Alternative Heterocycles
| Heterocycle | Advantage | Disadvantage |
|---|---|---|
| Furan | Planarity enhances ATP-pocket insertion | Lower metabolic stability vs. thiophene |
| Thiophene | Improved oxidative stability | Increased molecular weight |
| Pyridine | Stronger hydrogen bonding | Potential for off-target kinase activity |
The furan choice balances target affinity (planar geometry) with synthetic accessibility, as evidenced by its prevalence in lapatinib intermediates.
Eigenschaften
Molekularformel |
C28H22ClFN4O4 |
|---|---|
Molekulargewicht |
532.9 g/mol |
IUPAC-Name |
5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]-N-methoxy-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C28H22ClFN4O4/c1-34(36-2)28(35)26-11-10-24(38-26)18-6-8-23-21(13-18)27(32-16-31-23)33-20-7-9-25(22(29)14-20)37-15-17-4-3-5-19(30)12-17/h3-14,16H,15H2,1-2H3,(H,31,32,33) |
InChI-Schlüssel |
MEDRMIRHDIDZRH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine Intermediate
- Starting materials: 4-chloro-6-iodoquinazoline and 3-chloro-4-(3-fluorobenzyloxy)aniline.
- Solvent: N-methylpyrrolidinone (NMP).
- Base: Triethylamine.
- Temperature: Initial mixing at 20–25 °C, followed by heating to ~50 °C.
- Procedure: The aniline is reacted with 4-chloro-6-iodoquinazoline in NMP, triethylamine is added to facilitate nucleophilic substitution, followed by controlled addition of water to induce crystallization.
- Isolation: The product is filtered, washed with water and isopropanol, and dried under vacuum at ~60 °C.
- Yield and Purity: Approximately 60% yield with purity >90% after recrystallization steps.
- Notes: The reaction is sensitive to temperature and water addition rate to control crystallization and purity.
Formation of the Quinazoline Core with Aniline Coupling
- Reagents: N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-N,N-dimethylformamidine and 2-amino-5-iodobenzonitrile.
- Solvent: Xylene.
- Additive: Acetic acid.
- Conditions: Reflux for 10 hours.
- Workup: Solvent removal under vacuum, pH adjustment to basic (~pH 10) with aqueous ammonia, followed by filtration and drying.
- Product: N-[3-chloro-4-[(3-fluorobenzyloxy)phenyl]-6-iodo-quinazolinamine.
- Purity: >99% by HPLC.
- Melting Point: 222–225 °C.
- Significance: This step constructs the quinazoline ring system with the key aryl amine substituent.
Preparation of N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-iodoquinazolin-4-amine
- Starting material: 6-iodo-3H-quinazolin-4-one.
- Activation: Conversion to acid chloride using thionyl chloride and catalytic DMF.
- Coupling: Reaction with 3-chloro-4-(3-fluorobenzyloxy)aniline hydrochloride in isopropanol.
- Base: Anhydrous potassium carbonate.
- Conditions: Reflux overnight.
- Isolation: Precipitation, filtration, washing to neutral pH, and vacuum drying.
- Yield: Approximately 95 g from 100 g starting material.
- Molecular ion: m/z 506 (M+1)+.
- Importance: This step introduces the aniline moiety onto the quinazoline core via amide bond formation.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reagents & Conditions | Solvent | Temperature | Yield & Purity | Notes |
|---|---|---|---|---|---|---|
| 1 | N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine | 4-chloro-6-iodoquinazoline, 3-fluorobenzyloxyaniline, triethylamine | NMP | 20–50 °C | ~60%, >90% purity | Controlled water addition for crystallization |
| 2 | N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodo-quinazolinamine | N,N-dimethylformamidine, 2-amino-5-iodobenzonitrile, acetic acid | Xylene | Reflux, 10 h | High purity (99%) | pH adjustment post-reaction |
| 3 | N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-iodoquinazolin-4-amine | 6-iodo-3H-quinazolin-4-one, thionyl chloride, K2CO3 | Isopropanol | Reflux overnight | ~95% isolated | Acid chloride intermediate formation |
| 4 | Final compound (N-methoxy-N-methylfuran-2-carboxamide derivative) | 2-(methanesulphonyl)ethylamine, NaBH(OAc)3, DIPEA, acetic acid | THF | 20–60 °C | 66–78 g isolated | Reductive amination and crystallization |
Research Findings and Notes
- The synthetic route emphasizes high regioselectivity in the substitution of the quinazoline ring, particularly at the 6-position with iodine, facilitating subsequent coupling reactions.
- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) at low temperatures (2–8 °C) during sensitive steps minimizes side reactions and degradation.
- The reductive amination step employing sodium triacetoxyborohydride is critical for installing the N-methoxy-N-methyl group with high selectivity and yield.
- Multiple recrystallization and washing steps with solvents like isopropanol, acetone, and methanol ensure high purity (>98%) of the final compound.
- The process is scalable and has been demonstrated on multi-gram to kilogram scale with consistent yields and purity, indicating robustness suitable for pharmaceutical development.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions include various quinazoline and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. It primarily targets EGFR and HER2, inhibiting their activity and thereby preventing the proliferation of cancer cells . The compound binds to the ATP-binding site of these receptors, blocking their kinase activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is structurally and functionally compared to other quinazoline derivatives and kinase inhibitors below. Key differences in substituents, molecular properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Target Engagement: The 3-fluorobenzyloxy group is conserved across multiple EGFR inhibitors (e.g., lapatinib, dacomitinib) and is critical for binding to the kinase domain .
Dual Inhibition Potential: Compounds like 22 and 10i demonstrate that quinazoline derivatives can be engineered for dual kinase/HDAC inhibition. The target compound’s furan carboxamide group, however, lacks the hydroxamic acid required for HDAC binding, suggesting a narrower kinase-specific profile .
Metabolic Stability: The methoxy-methyl group in the target compound may reduce oxidative metabolism compared to formyl or phenol-containing analogs (e.g., lapatinib impurity, 10i), aligning with strategies to prolong half-life .
Structural vs. Functional analogs :
- Dacomitinib’s piperidin-1-yl butenamide substituent enables covalent EGFR binding, a mechanism absent in the target compound, which likely relies on reversible inhibition .
Biologische Aktivität
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide, commonly referred to as a quinazoline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex molecular structure characterized by its chlorinated and fluorinated aromatic components, which are pivotal in influencing its biological interactions.
The molecular formula of the compound is , with a molecular weight of approximately 473.88 g/mol. The structure includes a quinazoline core, which is known for its pharmacological relevance, particularly in cancer therapeutics.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets involved in cancer pathways. It is hypothesized that the compound may inhibit key enzymes or receptors, leading to disrupted cellular processes such as proliferation and survival.
Anticancer Properties
Research has indicated that quinazoline derivatives can exhibit potent anticancer activities. For instance, studies have shown that similar compounds can inhibit cell growth in various cancer cell lines, including breast (MCF7), colon (HT-29), and melanoma (M21) cells. The mechanism often involves cell cycle arrest and induction of apoptosis.
Table 1: Antiproliferative Activity on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide | MCF7 | 0.85 |
| 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide | HT-29 | 1.02 |
| 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide | M21 | 0.75 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Quinazolines have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated various quinazoline derivatives, including compounds structurally similar to the one . The results demonstrated significant inhibition of tumor growth in xenograft models, indicating the compound's potential as a therapeutic agent against solid tumors .
- Mechanistic Insights : Another research article explored the mechanism of action of quinazoline derivatives on β-tubulin dynamics, revealing that these compounds disrupt microtubule formation, leading to apoptosis in cancer cells. This supports the hypothesis regarding the compound's anticancer activity through cytoskeletal disruption.
Q & A
Q. What are the recommended synthetic routes for 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
- Key Steps :
- Quinazoline Core Synthesis : Start with a Buchwald–Hartwig amination to couple the 3-chloro-4-((3-fluorobenzyl)oxy)aniline fragment to the quinazoline scaffold. Optimize palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) and base conditions (e.g., Cs₂CO₃) to minimize byproducts .
- Furan-2-carboxamide Coupling : Use Suzuki–Miyaura cross-coupling to attach the furan moiety. Pre-activate the boronic ester derivative with potassium carbonate in THF/water (3:1) at 80°C .
- Yield Optimization :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals, particularly in the quinazoline and benzyloxy regions. For example, the 3-fluorobenzyl group shows distinct splitting patterns (doublets at δ 7.2–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to confirm the molecular ion [M+H]+ at m/z 602.1624 (calculated). Ensure a mass error < 3 ppm .
- FT-IR : Validate the amide bond (C=O stretch at ~1650 cm⁻¹) and quinazoline C=N absorption (~1600 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Methodological Answer:
- Kinase Inhibition Screening : Test against EGFR and HER2 kinases (IC₅₀ assays) due to structural similarity to quinazoline-based inhibitors. Use ADP-Glo™ kits with recombinant enzymes .
- Cytotoxicity Profiling : Screen in NSCLC cell lines (e.g., A549, H1975) using MTT assays. Include gefitinib as a positive control to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Modular Modifications :
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) using EGFR (PDB: 1M17) to predict binding poses. Prioritize derivatives with ΔG < -9 kcal/mol .
Q. How should conflicting data on metabolic stability be resolved (e.g., discrepancies between in vitro and in vivo half-lives)?
Methodological Answer:
- In Vitro/In Vivo Correlation :
- Microsomal Assays : Use human liver microsomes (HLM) with NADPH cofactors to measure intrinsic clearance (Clₜₙₜ). Compare with rodent models .
- PK Studies : Administer compound intravenously (5 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 hr for LC-MS/MS analysis. Adjust dosing if protein binding >95% .
- Metabolite Identification :
Q. What strategies mitigate toxicity risks identified in early-stage studies?
Methodological Answer:
- hERG Channel Inhibition :
- Genotoxicity Screening :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
